4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile
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Overview
Description
4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, an azetidine ring, and a benzonitrile group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of piperidine with propargyl bromide to form 1-(1-Prop-2-ynyl)piperidine. This intermediate is then reacted with 4-chlorobenzonitrile under specific conditions to introduce the benzonitrile group. The final step involves the formation of the azetidine ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, where nucleophiles replace the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with different functional groups replacing the nitrile group.
Scientific Research Applications
4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the piperidine and azetidine rings allows for unique binding interactions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile: shares similarities with other compounds containing piperidine and azetidine rings, such as:
Uniqueness
The unique combination of functional groups in this compound provides distinct chemical properties and reactivity. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-[1-(1-prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-2-9-21-10-7-16(8-11-21)19(23)22-13-18(14-22)24-17-5-3-15(12-20)4-6-17/h1,3-6,16,18H,7-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXTXJYUVDCHMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)N2CC(C2)OC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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